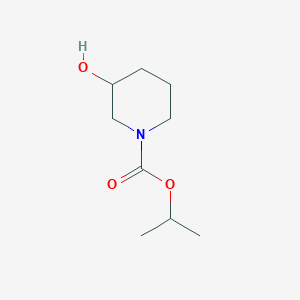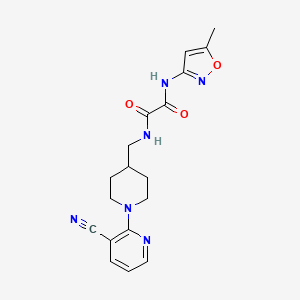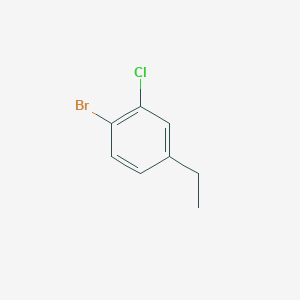
Propan-2-yl 3-hydroxypiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves several steps, including acylation, protection of functional groups, and catalytic hydrogenation. For instance, the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine involves acylation of 2-methylfuran with propionic anhydride, yielding a product in good yield after optimizing the conditions . Similarly, the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) involves protection of the amine group, acylation with propionyl chloride, and deprotection, resulting in an overall high yield . These methods could potentially be adapted for the synthesis of Propan-2-yl 3-hydroxypiperidine-1-carboxylate.
Molecular Structure Analysis
The molecular structure of Propan-2-yl 3-hydroxypiperidine-1-carboxylate would likely be characterized by NMR and mass spectrometry, as these techniques are commonly used to confirm the structures of synthesized compounds, such as the 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to Propan-2-yl 3-hydroxypiperidine-1-carboxylate include ring expansion and Grignard addition, as seen in the synthesis of new chiral bicyclic 3-hydroxypiperidines . These reactions are highly diastereoselective and can be influenced by the stereogenic centers present in the starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to Propan-2-yl 3-hydroxypiperidine-1-carboxylate, such as solubility, melting point, and reactivity, can be inferred from the properties of related compounds. For example, the poly(ether imine) dendrimers based on 3-amino-propan-1-ol were found to be water-soluble and non-toxic, indicating potential for biological applications . The antimicrobial activity of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones suggests that the introduction of certain functional groups can impart biological activity to these compounds .
科学的研究の応用
Synthesis of Radiolabeled Compounds
One application involves the synthesis of radiolabeled compounds for pharmacological studies. For example, the synthesis of the 3-[14C]-isotopomer of a 5HT1A antagonist was prepared from (L)-serine-[3-14C], involving deamination, esterification, and protection steps, showcasing the chemical's utility in creating complex molecules for neuroscientific research (Czeskis, 1998).
Chemical Synthesis and Rearrangements
Another application is found in the chemical synthesis and rearrangements, where 2-acylfurans were converted into 2-substituted 3-hydroxypyridines, demonstrating the compound's role in the synthesis of heterocyclic compounds with potential pharmaceutical relevance (Bromidge, Archer, & Sammes, 1992).
Study of Metabolic Pathways
In clinical chemistry, studies on abnormal bacterial metabolism in the gut highlighted the excretion patterns of related compounds, suggesting its relevance in understanding metabolic diseases and the impact of gut microbiota on health (Pollitt et al., 1987).
Polymer Science
The compound's derivatives have applications in polymer science, such as in the synthesis of poly(ether imine) dendrimers for biological studies, indicating their potential use in drug delivery systems and nanotechnology (Krishna et al., 2005).
Adhesive Polymers
Additionally, in the field of materials science, the synthesis of monomers for adhesive polymers highlights the compound's utility in developing new materials with specific applications in dentistry and other areas requiring biocompatible adhesives (Moszner et al., 2006).
Safety and Hazards
According to the safety information provided, Propan-2-yl 3-hydroxypiperidine-1-carboxylate is labeled with the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Therefore, precautionary measures should be taken while handling this compound, including avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
propan-2-yl 3-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(2)13-9(12)10-5-3-4-8(11)6-10/h7-8,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHDBCXGJEKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)N1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 3-hydroxypiperidine-1-carboxylate | |
CAS RN |
1250007-16-9 |
Source


|
| Record name | propan-2-yl 3-hydroxypiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}acetonitrile](/img/structure/B2527300.png)





![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2527309.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(4-(isopropylsulfonyl)phenyl)acetate](/img/structure/B2527310.png)
![4-bromo-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2527312.png)
![2-(3,4-dimethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2527313.png)